N-(4-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC20007370
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O2S |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C16H15N3O2S/c1-11-14(22-16(17-11)19-9-3-4-10-19)15(20)18-12-5-7-13(21-2)8-6-12/h3-10H,1-2H3,(H,18,20) |
| Standard InChI Key | WDXFMNQCQUSTQG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Introduction
N-(4-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, a pyrrole moiety, and a carboxamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are often associated with thiazole derivatives. Thiazoles are known for their antimicrobial, anticancer, and anti-inflammatory properties, making them valuable candidates for drug development.
Synthesis and Chemical Reactivity
The synthesis of N-(4-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. Each step requires careful control of reaction conditions to ensure high yields and purity. The compound's reactivity can be attributed to its functional groups, particularly the thiazole and carboxamide moieties.
Biological Activities and Applications
Thiazole derivatives are often studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structure of N-(4-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide suggests it may interact with various biological pathways, although specific biological data for this compound may require further investigation.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylthiazole | Contains thiazole ring | Antimicrobial |
| 5-Methylthiazole | Similar thiazole structure | Anticancer |
| 2-Aminothiazole | Contains amino group on thiazole | Anticonvulsant |
| 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide | Thiazole and phenyl moieties with fluorine and methoxy groups | Potential anticancer and anticonvulsant |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume